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molecular formula C12H19NO2 B1283770 Tert-butyl 4-ethynylpiperidine-1-carboxylate CAS No. 287192-97-6

Tert-butyl 4-ethynylpiperidine-1-carboxylate

Cat. No. B1283770
M. Wt: 209.28 g/mol
InChI Key: INUWDZDWSJJFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546404B2

Procedure details

At 0 C, to a stirred mixture of 4-formyl-piperidine-1-carboxylic acid tert-butyl ester (358 mg, 1.68 mmols) and potassium carbonate (464 mg, 3.36 mmols) in methanol (16 ml) was added dropwise a solution of (1-diazo-2-oxo-propyl)-phosphonic acid dimethyl ester (323 mg, 1.68 mmols) in methanol (2 ml). The resulting mixture was stirred at room temperature overnight, filtered and concentrated. The residue was chromatographed on silica gel using a solution of ethyl acetate in hexanes (1:5) to provide the title compound (308 mg, 88%) as colorless crystals. LCMS m/e (154, M-t-Bu+2H). (J. Am. Chem. Soc. 2003, 125, 3714.)
Quantity
358 mg
Type
reactant
Reaction Step One
Quantity
464 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
323 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH:14]=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:16](=O)([O-])[O-].[K+].[K+].COP(C(=[N+]=[N-])C(=O)C)(=O)OC>CO>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]#[CH:16])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
358 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C=O
Name
Quantity
464 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
16 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
323 mg
Type
reactant
Smiles
COP(OC)(=O)C(C(C)=O)=[N+]=[N-]
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel using a solution of ethyl acetate in hexanes (1:5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 308 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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